molecular formula C20H24N2O6 B4055993 N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-4-methoxy-N-methyl-3-nitrobenzamide

N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-4-methoxy-N-methyl-3-nitrobenzamide

Cat. No.: B4055993
M. Wt: 388.4 g/mol
InChI Key: LUOGEDHUCAGCRK-UHFFFAOYSA-N
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Description

N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-4-methoxy-N-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C20H24N2O6 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.16343649 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Acyl Migration in Gallacetophenones : K. Kurosawa explored the acyl migration in gallacetophenones, including compounds like 3,4-diacetoxy-2-hydroxyacetophenone, which are structurally related to N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-4-methoxy-N-methyl-3-nitrobenzamide. This study provides insights into the structural behavior and reactivity of such compounds (K. Kurosawa, 1970).

  • Reductive Chemistry of Hypoxia-Selective Cytotoxins : B. Palmer et al. discussed the reductive chemistry of novel bioreductive drugs, focusing on oxygen-inhibited enzymatic reduction. This research could have implications for understanding the behavior of complex benzamides under different physiological conditions (B. Palmer, P. V. van Zijl, W. A. Denny, & William R. Wilson, 1995).

  • Solid-Phase Peptide Synthesis : E. Nicolás et al. investigated the use of α-(4-hydroxymethyl-3-nitrobenzamido)benzylpolystyrene for peptide esters and amides synthesis, which is relevant to the synthesis and applications of similar benzamide compounds (E. Nicolás, Javier Clemente, M. Perelló, F. Albericio, E. Pedroso, & E. Giralt, 1992).

  • Photophysical and Photochemical Properties : Yohann Guillaneuf et al. explored a new alkoxyamine with a chromophore group linked to the aminoxyl function, which is relevant for understanding the photophysical or photochemical properties of this compound (Yohann Guillaneuf, D. Bertin, D. Gigmes, D. Versace, J. Lalevée, & J. Fouassier, 2010).

  • Hydrodeoxygenation with Catalysts : R. Kallury et al. studied the hydrodeoxygenation of phenolic compounds with specific catalysts, which can offer insights into the potential industrial applications of similar benzamide compounds (R. Kallury, Wanda M. Restivo, T. Tidwell, D. Boocock, A. Crimi, & J. Douglas, 1985).

  • Neuroprotective Agent Studies : J. Hur et al. synthesized and studied several compounds for their neuroprotective effects, which could be relevant for the pharmacological applications of this compound (J. Hur, Sanghee Kim, P. Lee, Y. M. Lee, & Soo Young Choi, 2013).

Properties

IUPAC Name

N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-4-methoxy-N-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-13-5-7-18(14(2)9-13)28-12-16(23)11-21(3)20(24)15-6-8-19(27-4)17(10-15)22(25)26/h5-10,16,23H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOGEDHUCAGCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN(C)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-4-methoxy-N-methyl-3-nitrobenzamide
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N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-4-methoxy-N-methyl-3-nitrobenzamide
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N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-4-methoxy-N-methyl-3-nitrobenzamide
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N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-4-methoxy-N-methyl-3-nitrobenzamide
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N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-4-methoxy-N-methyl-3-nitrobenzamide
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N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-4-methoxy-N-methyl-3-nitrobenzamide

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